
3,3'-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is a biscoumarin derivative. Biscoumarins are a class of organic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of two coumarin units linked by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxycoumarin with an aromatic aldehyde. One efficient method uses manganous chloride (MnCl2·4H2O) as a catalyst in an aqueous medium. The reaction is carried out at 100°C, yielding the desired product in excellent yields .
Another method involves the use of biocatalyst CAL-B (lipase) under room temperature conditions. This green protocol is environmentally friendly and cost-effective, providing high yields of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly catalysts like manganous chloride and CAL-B suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves condensation of 4-hydroxycoumarin with aromatic aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Catalysts: Manganous chloride (MnCl2·4H2O), CAL-B (lipase)
Solvents: Water, toluene
Conditions: Room temperature to 100°C
Major Products
The major product of the condensation reaction is 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Scientific Research Applications
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of dyes, optical brightening agents, and food additives.
Mechanism of Action
The mechanism of action of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes and interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Phenylmethylene)bis(4-hydroxycoumarin): Similar structure with different substituents.
3,3’-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one): Another biscoumarin derivative with similar biological activities.
Uniqueness
3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other biscoumarin derivatives .
Properties
CAS No. |
64729-40-4 |
---|---|
Molecular Formula |
C27H20O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)-phenylmethyl]-8-methylchromen-2-one |
InChI |
InChI=1S/C27H20O6/c1-14-8-6-12-17-22(28)20(26(30)32-24(14)17)19(16-10-4-3-5-11-16)21-23(29)18-13-7-9-15(2)25(18)33-27(21)31/h3-13,19,28-29H,1-2H3 |
InChI Key |
SUGQXHLRFYMLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3)C4=C(C5=CC=CC(=C5OC4=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.